![molecular formula C10H14N5O7P B1266859 [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 81012-86-4](/img/structure/B1266859.png)

[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Overview

Description

“[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate” is a compound with the molecular formula C10H14N5O7P . It is also known by other names such as “81012-86-4”, “2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl dihydrogen phosphate”, and "DTXSID10292419" . This compound is a natural product found in Homo sapiens .

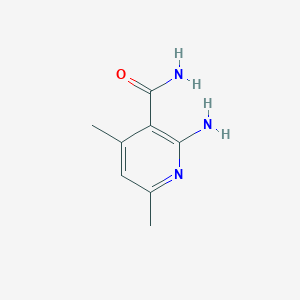

Molecular Structure Analysis

The molecular weight of this compound is 347.22 g/mol . The InChI (International Chemical Identifier) string of this compound is "InChI=1S/C10H14N5O7P/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (22-23 (18,19)20)6 (17)4 (1-16)21-10/h2-4,6-7,10,16-17H,1H2, (H2,11,12,13) (H2,18,19,20)" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "C1=NC (=C2C (=N1)N (C=N2)C3C (C (C (O3)CO)O)OP (=O) (O)O)N" .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.22 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 11 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of this compound are both 347.06308480 g/mol . The Topological Polar Surface Area is 186 Ų . The Heavy Atom Count is 23 . The Formal Charge is 0 .

Scientific Research Applications

Crystal Structure Analysis

- Nucleobase Orientation in Cyclic Phosphates : A study by Sierosławski et al. (2006) explored the crystal structures of certain cyclic phosphates of purine ribonucleosides, providing insight into different nucleobase orientations and their stabilization via inter- and intramolecular hydrogen bonds. This research contributes to understanding the structural aspects of purine ribonucleosides, including [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (Sierosławski et al., 2006).

Biochemical Applications

- Synthesis and Immunobiological Activity : Research by Doláková et al. (2005) on derivatives of 2-amino-3-(purin-9-yl)propanoic acid, including studies on 2-aminopurine analogues, indicated significant enhancement in the secretion of chemokines and augmentation of NO biosynthesis. This demonstrates the potential of these compounds, related to [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate, in immunostimulatory and immunomodulatory applications (Doláková et al., 2005).

Molecular Biology and Pharmacology

- Development of Prodrugs : The study by Harnden et al. (1989) explored the creation of prodrugs of antiherpesvirus acyclonucleosides, which included the synthesis and evaluation of various derivatives. This research demonstrates the utility of [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate in the development of more effective and bioavailable pharmaceutical agents (Harnden et al., 1989).

Synthesis and Chemical Analysis

- Novel Dinucleotide Analogs Synthesis : Valiyev et al. (2010) reported on the synthesis of novel dinucleotide analogs, demonstrating the role of purine derivatives in creating complex nucleotide structures, relevant to [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (Valiyev et al., 2010).

Mechanism of Action

Target of Action

The compound [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is also known as Adenosine . Adenosine primarily targets the adenosine receptors A1 and A2 in the heart . These receptors play a crucial role in regulating heart rate and myocardial oxygen consumption.

Mode of Action

Adenosine interacts with its targets, the adenosine receptors A1 and A2, to reduce conduction time in the atrioventricular node of the heart . This reduction in conduction time is achieved by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .

Result of Action

The primary result of adenosine’s action is the conversion of sinus rhythm of paroxysmal supraventricular tachycardia . By slowing down the heart rate, adenosine can help restore normal heart rhythm in patients with this condition.

properties

IUPAC Name |

[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFHPFSBQFLLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292419 | |

| Record name | 2'-Adenylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

CAS RN |

81012-86-4 | |

| Record name | 2'-Adenylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)

![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)